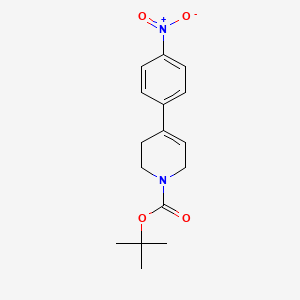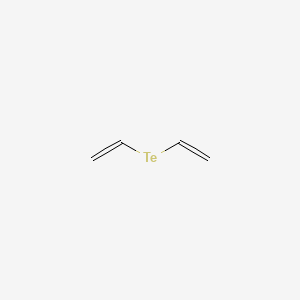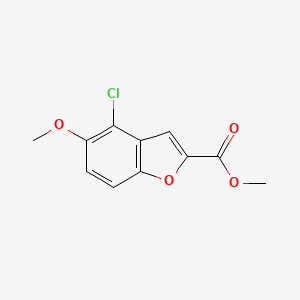
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is an organic compound belonging to the naphthalene family This compound is characterized by a naphthalene ring system substituted with a hydroxy group at position 1, a methoxy group at position 6, and a methyl ester group at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate typically involves the esterification of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 1-Hydroxy-6-methoxy-2-naphthalenecarboxylic acid.
Reduction: Formation of 1-Hydroxy-6-methoxy-2-naphthalenemethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate involves its interaction with specific molecular targets. For instance, its hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The ester group can also undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxy-2-naphthoic acid, methyl ester: Similar structure but lacks the methoxy group.
6-Methoxy-2-naphthoic acid, methyl ester: Similar structure but lacks the hydroxy group.
1-Hydroxy-6-methoxy-2-naphthoic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, along with the ester functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H12O4 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
methyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-9-4-6-10-8(7-9)3-5-11(12(10)14)13(15)17-2/h3-7,14H,1-2H3 |
InChI-Schlüssel |
GDNBKBPVELKSGW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-dibromo-N-[(1-ethylpyrrolidin-1-ium-2-yl)methyl]-2,6-dimethoxybenzamide chloride](/img/structure/B8742583.png)
![5,7-Difluoro-4H-benzo[1,4]oxazin-3-one](/img/structure/B8742589.png)






